molecular formula C21H17NO4 B12537949 2,6-Bis(6-methyl-2H-1,3-benzodioxol-5-yl)pyridine CAS No. 697284-17-6

2,6-Bis(6-methyl-2H-1,3-benzodioxol-5-yl)pyridine

Cat. No.: B12537949
CAS No.: 697284-17-6
M. Wt: 347.4 g/mol
InChI Key: XYJFNZVMNCMNKQ-UHFFFAOYSA-N
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Description

2,6-Bis(6-methyl-2H-1,3-benzodioxol-5-yl)pyridine is a complex organic compound characterized by its unique structure, which includes two benzodioxole groups attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Bis(6-methyl-2H-1,3-benzodioxol-5-yl)pyridine typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of Benzodioxole Derivatives: The initial step involves the synthesis of 6-methyl-2H-1,3-benzodioxole derivatives through cyclization reactions.

    Coupling Reactions: These derivatives are then coupled with pyridine precursors using palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions.

    Purification: The final product is purified using techniques like column chromatography or recrystallization to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2,6-Bis(6-methyl-2H-1,3-benzodioxol-5-yl)pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert carbonyl groups to alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can be performed to introduce different substituents on the benzodioxole or pyridine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for bromination, followed by nucleophiles for substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while substitution can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

2,6-Bis(6-methyl-2H-1,3-benzodioxol-5-yl)pyridine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.

Mechanism of Action

The mechanism by which 2,6-Bis(6-methyl-2H-1,3-benzodioxol-5-yl)pyridine exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity. The benzodioxole groups can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2,6-Bis(2H-1,3-benzodioxol-5-yl)pyridine: Lacks the methyl groups, which may affect its reactivity and binding properties.

    2,6-Bis(6-chloro-2H-1,3-benzodioxol-5-yl)pyridine: Contains chlorine substituents, potentially altering its electronic properties and biological activity.

Uniqueness

2,6-Bis(6-methyl-2H-1,3-benzodioxol-5-yl)pyridine is unique due to the presence of methyl groups on the benzodioxole rings, which can influence its chemical reactivity and interactions with biological targets

Properties

CAS No.

697284-17-6

Molecular Formula

C21H17NO4

Molecular Weight

347.4 g/mol

IUPAC Name

2,6-bis(6-methyl-1,3-benzodioxol-5-yl)pyridine

InChI

InChI=1S/C21H17NO4/c1-12-6-18-20(25-10-23-18)8-14(12)16-4-3-5-17(22-16)15-9-21-19(7-13(15)2)24-11-26-21/h3-9H,10-11H2,1-2H3

InChI Key

XYJFNZVMNCMNKQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1C3=NC(=CC=C3)C4=CC5=C(C=C4C)OCO5)OCO2

Origin of Product

United States

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